molecular formula C6H11ClN2O2 B14858250 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride

1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14858250
M. Wt: 178.62 g/mol
InChI Key: WBOALDSUMSMSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is an ionic liquid featuring a carboxymethyl substituent on the imidazolium ring. This compound is synthesized via acid-catalyzed hydrolysis of ethyl ester precursors, as demonstrated in the preparation of benzimidazolium chlorides (e.g., refluxing with concentrated HCl) . The carboxymethyl group (–CH2COOH) introduces polarity and acidity, distinguishing it from simpler alkyl-substituted imidazolium salts. Applications include its use in functionalizing chitosan-based nanocomposites for enhanced magnetic properties, where the carboxylic group facilitates covalent grafting onto polymer matrices .

Properties

Molecular Formula

C6H11ClN2O2

Molecular Weight

178.62 g/mol

IUPAC Name

2-(3-methyl-2H-imidazol-1-yl)acetic acid;hydrochloride

InChI

InChI=1S/C6H10N2O2.ClH/c1-7-2-3-8(5-7)4-6(9)10;/h2-3H,4-5H2,1H3,(H,9,10);1H

InChI Key

WBOALDSUMSMSCQ-UHFFFAOYSA-N

Canonical SMILES

CN1CN(C=C1)CC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-methylimidazole with chloroacetic acid. The reaction is carried out in an aqueous medium under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with the reaction being carried out in large reactors. The purification process may involve additional steps such as filtration and drying to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with target molecules, while the imidazolium ring can participate in π-π interactions. These interactions facilitate the compound’s catalytic and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Functional Group Analysis

The key differentiating factor among imidazolium chlorides lies in the substituent groups, which dictate physicochemical properties and applications:

Table 1: Structural and Functional Comparisons
Compound Name Substituent Group Key Features
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride –CH2COOH High polarity, acidic proton, water solubility, functionalization potential
1-(2-Hydroxyethyl)-3-methylimidazolium chloride –CH2CH2OH Hydrophilic, hydrogen-bonding capability, lower acidity
2,3-Dimethyl-1H-imidazol-3-ium chloride –CH3 (positions 2,3) Hydrophobic, strong hydrogen bonds with Cl–, stable crystal lattice
1-Dodecyl-3-methylimidazolium chloride –C12H25 Highly hydrophobic, surfactant-like behavior, low water solubility
1-(4-Carboxyphenyl)-1H-imidazol-3-ium chloride –C6H4COOH Aromatic, π-π interactions, enhanced thermal stability

Physicochemical Properties

  • Solubility : The carboxymethyl derivative exhibits superior water solubility due to its ionizable carboxylic group, unlike hydrophobic analogs like 1-dodecyl-3-methylimidazolium chloride .
  • Hydrogen Bonding : Compounds with hydroxyl (–OH) or carboxyl (–COOH) groups (e.g., 1-(2-hydroxyethyl)-3-methylimidazolium chloride ) form stronger hydrogen bonds with chloride ions compared to alkyl-substituted derivatives.
  • Thermal Stability : Aromatic substituents (e.g., 1-(4-carboxyphenyl)-imidazolium chloride ) enhance thermal stability via π-π stacking, whereas alkyl chains (e.g., dodecyl) reduce melting points.

Research Findings and Data

Table 2: Crystallographic and Molecular Data
Compound Space Group Hydrogen Bond Length (Å) Melting Point (°C) Molecular Weight
2,3-Dimethyl-1H-imidazol-3-ium chloride P212121 2.122 (Cl–···H) >250 (decomposes) 132.59
1-(2-Hydroxyethyl)-3-methylimidazolium chloride N/A 2.1–2.3 (Cl–···H) ~180–200 162.62
1-(Carboxymethyl)-3-methyl-... chloride N/A Not reported ~150–170 (est.) ~192.63 (calc.)
Key Observations :
  • Crystal Packing : Alkyl-substituted derivatives (e.g., 2,3-dimethyl) form dense hydrogen-bonded networks, whereas carboxymethyl analogs likely exhibit layered structures due to carboxylate-Cl– interactions .
  • Biodegradability : Carboxymethyl and hydroxyethyl derivatives are more biodegradable than persistent alkyl/aryl analogs .

Biological Activity

1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride, also known as 1-Carboxymethyl-3-methylimidazolium chloride, is a compound that has garnered attention for its potential biological activities. This article explores the biological implications of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H11ClN2O2, with a molecular weight of approximately 178.62 g/mol. The compound features a unique imidazolium structure with a carboxymethyl group, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The mechanisms include:

  • Hydrogen Bonding : The carboxymethyl group can form hydrogen bonds with active sites on enzymes and receptors.
  • Electrostatic Interactions : The imidazolium ring can engage in electrostatic interactions, influencing the binding affinity to target proteins.
  • Non-covalent Interactions : π-π stacking interactions enhance the compound's ability to modulate biochemical pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Cytoprotective Effects

The compound has demonstrated cytoprotective effects on corneal epithelial cells. It appears to enhance cell viability under stress conditions, possibly by modulating oxidative stress pathways. This property makes it a candidate for ocular therapies aimed at protecting corneal tissues from damage.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyFindings
Xuan et al. (2012)Investigated the crystal structure and hydrogen bonding patterns in imidazolium salts, highlighting the stability conferred by ionic interactions .
PubMed Study (2013)Reported on the synthesis and characterization of 1-carboxymethyl derivatives, noting their potential as zwitterionic compounds with unique biological properties .
Recent In Vitro StudiesDemonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported in the low micromolar range.

Applications in Drug Delivery

The compound's ability to form stable complexes with biomolecules positions it as a promising candidate for drug delivery systems. Its structural properties facilitate the encapsulation of therapeutic agents, enhancing their solubility and bioavailability. Ongoing research is focused on optimizing these delivery systems for improved therapeutic outcomes .

Q & A

Q. What are the standard synthetic routes for 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves quaternization of 1-methylimidazole derivatives with chloroacetic acid or its derivatives. Optimization strategies include:

  • Temperature Control: Maintaining 60–80°C to balance reaction rate and side-product formation .
  • Microwave Irradiation: Reducing reaction time and improving yield compared to conventional heating (e.g., 30 minutes vs. 24 hours) .
  • Purification: Use of recrystallization with ethanol/water mixtures or column chromatography with polar solvents (e.g., methanol:ethyl acetate gradients) to isolate the ionic liquid .
  • Catalyst Screening: Testing Brønsted acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution efficiency .

Q. How can the purity and structural integrity of this compound be confirmed using spectroscopic and chromatographic techniques?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Verify carboxymethyl group integration (δ ~3.8–4.2 ppm for CH₂ and δ ~170–175 ppm for COO⁻) and imidazolium ring protons (δ ~7.5–9.5 ppm) .
    • DEPT-135: Confirm quaternary carbons in the imidazolium ring.
  • Mass Spectrometry (ESI-MS): Detect the molecular ion peak [M-Cl]⁺ and fragmentation patterns matching the carboxymethyl substituent .
  • HPLC: Use a C18 column with UV detection (λ = 210–230 nm) and mobile phases like 0.1% TFA in acetonitrile/water to assess purity (>98%) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's physicochemical properties?

Methodological Answer:

  • Validation of Computational Models:
    • ACD/Labs Percepta: Compare predicted logP, pKa, and solubility with experimental data. Adjust force fields (e.g., COSMO-RS) for imidazolium-specific interactions .
    • DFT Calculations: Optimize geometries at the B3LYP/6-311+G(d,p) level to reconcile discrepancies in dipole moments or charge distribution .
  • Experimental Replication:
    • Conduct parallel syntheses under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables affecting properties like viscosity or thermal stability .

Q. How can X-ray crystallography be employed to determine the hydrogen bonding network and supramolecular assembly of this compound in its crystalline state?

Methodological Answer:

  • Data Collection: Use a Rigaku SPIDER diffractometer with MoKα radiation (λ = 0.71073 Å) at 93 K to minimize thermal motion artifacts .
  • Structure Refinement:
    • SHELX Suite: Solve phases via direct methods and refine with full-matrix least-squares on F². Anisotropic displacement parameters for non-H atoms .
    • Hydrogen Bond Analysis: Identify O–H···Cl⁻ and N⁺–H···O interactions using Mercury software (cutoff: 3.2 Å, 150° angle) .

Q. How can solvent effects and counterion exchange be systematically studied to tailor the compound’s reactivity in catalytic applications?

Methodological Answer:

  • Solvent Screening: Test polar aprotic (e.g., DMF, DMSO) vs. protic (e.g., water, methanol) solvents to assess carboxymethyl group solvolysis or aggregation .
  • Ion Metathesis:
    • Replace Cl⁻ with BF₄⁻ or PF₆⁻ via anion exchange resins. Monitor conductivity changes and catalytic activity in model reactions (e.g., Knoevenagel condensation) .
  • Kinetic Studies: Use stopped-flow spectroscopy to measure reaction rates in different solvents, correlating with Kamlet-Taft solvent parameters .

Notes for Experimental Design

  • Safety Protocols: Wear nitrile gloves and chemical-resistant suits (e.g., Tyvek) when handling due to potential skin irritation .
  • Data Reproducibility: Document synthetic batches with detailed logs of humidity, temperature, and stirring rates to identify variability sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.